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4-Ethyl-2-methoxyphenol - 2785-89-9

4-Ethyl-2-methoxyphenol

Catalog Number: EVT-304159
CAS Number: 2785-89-9
Molecular Formula: C9H12O2
Molecular Weight: 152.19 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

4-Ethyl-2-methoxyphenol, also known as 4-EG or p-ethylguaiacol, is a phenolic compound often found in nature as a product of lignin decomposition. [] It plays a significant role in various fields of scientific research, including food science, chemical ecology, and biofuel production. This compound is primarily known for its smoky and phenolic aroma, contributing significantly to the flavor profile of various products like whisky, soy sauce, and smoked foods. [, , , , , , ]

Synthesis Analysis
  • Pyrolysis of Lignocellulosic Biomass: 4-Ethyl-2-methoxyphenol is a major product of the pyrolysis of lignin, a complex polymer found in the cell walls of plants. [, , , ] The pyrolysis process involves heating the biomass in the absence of oxygen, breaking down lignin into smaller molecules, including 4-ethyl-2-methoxyphenol. [, ]
  • Microbial Biotransformation: Certain microorganisms, like the yeast Brettanomyces, can produce 4-ethyl-2-methoxyphenol through the biotransformation of phenolic acids such as ferulic acid. []
  • Chemical Synthesis: 4-Ethyl-2-methoxyphenol can also be synthesized through chemical reactions, including glycosidation of phenylpropanoid compounds. []
Mechanism of Action
  • Anti-dermaptophyte Activity: 4-Ethyl-2-methoxyphenol exhibits antifungal activity against Trichophyton mentagrophytes. [] While the exact mechanism is unclear, it likely involves disrupting fungal cell wall synthesis or interfering with fungal metabolic processes.
  • Antioxidant Activity: 4-Ethyl-2-methoxyphenol possesses antioxidant properties, possibly related to its phenolic structure. [] The hydroxyl group can donate electrons to neutralize free radicals, thus protecting cells from oxidative damage.
Physical and Chemical Properties Analysis
  • Appearance: 4-Ethyl-2-methoxyphenol typically appears as a colorless to pale yellow liquid. []
  • Odor: It possesses a distinctive smoky and phenolic aroma, often described as "medicinal," "clove-like," or "soy sauce-like." [, , , , ]
  • Volatility: 4-Ethyl-2-methoxyphenol is a volatile compound. [] Its vapor pressure can be measured using techniques like high-pressure differential scanning calorimetry (DSC). []
  • Solubility: 4-Ethyl-2-methoxyphenol is soluble in organic solvents. [, ]
Applications
  • Food Science:
    • Flavoring Agent: It is a key aroma compound in various food products, including whisky, soy sauce, and smoked foods, contributing to their characteristic smoky and phenolic flavor. [, , , , , , ]
    • Food Preservative: Liquid smoke, rich in 4-ethyl-2-methoxyphenol, can be used as a natural food preservative, extending the shelf life of products. [, ]
  • Chemical Ecology:
    • Pheromone Component: 4-Ethyl-2-methoxyphenol is a component of the male sex pheromone in certain cockroach species like Nauphoeta cinerea, influencing sexual selection and mating behavior. [, ]
    • Insect Attractant: It serves as an attractant for certain insects, notably the Northern Corn Rootworm. [] This property can be exploited for pest management strategies.
  • Biofuel Production:
    • Value-Added Chemical: 4-Ethyl-2-methoxyphenol is a valuable chemical derived from lignin, a major component of lignocellulosic biomass. [, ] Its production through biomass pyrolysis can contribute to the development of sustainable biofuels and biochemicals.
  • Cosmetics:
    • Whitening Agent: Glycosides derived from 4-ethyl-2-methoxyphenol demonstrate potential as whitening agents in cosmetics due to their tyrosinase-inhibiting activity. []
  • Agriculture:
    • Plant Disease Resistance: 4-Ethyl-2-methoxyphenol, induced in cucumber leaves by burdock oligosaccharide, exhibits inhibitory activity against Sphaerotheca fuligine (powdery mildew). []
  • Medicine:
    • Traumatic Ulcer Healing: Distilled liquid smoke from coconut shell, rich in 4-ethyl-2-methoxyphenol, demonstrates potential in promoting traumatic ulcer healing, especially in individuals with diabetes. [, ]

2-Methoxyphenol (Guaiacol)

Relevance: 2-Methoxyphenol shares a core structure with 4-Ethyl-2-methoxyphenol, differing only by the absence of the ethyl group at the 4-position on the aromatic ring. This structural similarity often translates to comparable sensory characteristics. For instance, both compounds contribute to the smoky aroma profile of certain products, such as Islay scotch whisky []. Additionally, both compounds have been identified as potential markers for the presence of the plant pathogen Phytophthora cinnamomi in different growing environments [].

4-Ethylphenol

Relevance: 4-Ethylphenol is structurally very similar to 4-Ethyl-2-methoxyphenol, lacking only the methoxy group at the 2-position. This minor structural difference results in a significant change in aroma perception. Both compounds are often found together in fermented products like soy sauce and cider. Notably, their presence can be indicative of different fermentation processes or microbial activity [, ].

2-Methoxy-4-propylphenol

Relevance: 2-Methoxy-4-propylphenol shares a structural similarity with 4-Ethyl-2-methoxyphenol, both having a methoxy group at the 2-position and an alkyl chain at the 4-position of the aromatic ring. The difference lies in the length of the alkyl chain, with 2-Methoxy-4-propylphenol having a propyl group and 4-Ethyl-2-methoxyphenol having an ethyl group. This structural similarity translates into comparable roles in contributing to the aroma profile of products like Islay scotch whisky. Notably, the presence of a propyl group at the 4-position, rather than an ethyl group, was associated with a higher repellence to the brown ear tick (Rhipicephalus appendiculatus) in a study on cattle anal odour constituents [].

4-Butyl-2-methoxyphenol

Relevance: 4-Butyl-2-methoxyphenol shares structural similarities with 4-Ethyl-2-methoxyphenol, possessing a methoxy group at the 2-position and an alkyl chain at the 4-position of the aromatic ring. The distinction lies in the length of the alkyl chain, with 4-Butyl-2-methoxyphenol having a butyl group compared to the ethyl group in 4-Ethyl-2-methoxyphenol. Both compounds exhibit attractive properties towards specific insects. A study investigating attractants for the Northern corn rootworm (Diabrotica barberi) found 4-Butyl-2-methoxyphenol to be a relatively strong attractant, suggesting that the length of the alkyl chain at the 4-position influences its activity [].

3-Ethylphenol

Relevance: While 3-Ethylphenol is not a direct structural analogue of 4-Ethyl-2-methoxyphenol, it is included in this list due to its frequent co-occurrence in discussions concerning the sensory profiles of fermented products like wine and whisky [, ]. The presence of 3-Ethylphenol alongside 4-Ethyl-2-methoxyphenol, particularly in elevated concentrations, can indicate specific fermentation conditions or potential spoilage by certain yeast strains.

Properties

CAS Number

2785-89-9

Product Name

4-Ethyl-2-methoxyphenol

IUPAC Name

4-ethyl-2-methoxyphenol

Molecular Formula

C9H12O2

Molecular Weight

152.19 g/mol

InChI

InChI=1S/C9H12O2/c1-3-7-4-5-8(10)9(6-7)11-2/h4-6,10H,3H2,1-2H3

InChI Key

CHWNEIVBYREQRF-UHFFFAOYSA-N

SMILES

CCC1=CC(=C(C=C1)O)OC

Solubility

slightly soluble in water; miscible in oils
miscible (in ethanol)

Synonyms

4-Ethyl-2-methoxyphenol; 2-Methoxy-4-ethylphenol; 4-Hydroxy-3-methoxyethylbenzene; 4-Hydroxy-3-methoxyphenylethane; Guaiacyl Ethane; NSC 82313; p-Ethylguaiacol;

Canonical SMILES

CCC1=CC(=C(C=C1)O)OC

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